Bis(2-chloroethyl)amine hydrochloride
CAS No.: 821-48-7
Cat. No.: VC21345466
Molecular Formula: C4H10Cl3N
Molecular Weight: 178.48 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 821-48-7 |
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Molecular Formula | C4H10Cl3N |
Molecular Weight | 178.48 g/mol |
IUPAC Name | 2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H |
Standard InChI Key | YMDZDFSUDFLGMX-UHFFFAOYSA-N |
SMILES | C(CCl)NCCCl.Cl |
Canonical SMILES | C(CCl)[NH2+]CCCl.[Cl-] |
Appearance | White Solid |
Melting Point | >215°C (dec.) |
Chemical Properties and Structure
Physical and Chemical Characteristics
Bis(2-chloroethyl)amine hydrochloride possesses distinct physical and chemical properties that influence its behavior in various chemical processes and applications. The compound presents as a white to beige crystalline powder at standard conditions . Its physical and chemical characteristics are summarized in the following table:
Property | Value/Description |
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Molecular Formula | C4H10Cl3N |
Molecular Weight | 178.49 g/mol |
Physical Form | Crystalline Powder |
Color | White to beige |
Melting Point | 212-214 °C (literature value) |
Water Solubility | Soluble (>100 g/L) |
Sensitivity | Hygroscopic |
Recommended Storage | Below +30°C |
The compound demonstrates high solubility in water, making it suitable for aqueous reactions and formulations . Its hygroscopic nature necessitates careful storage conditions to maintain integrity and prevent degradation through moisture absorption . When stored properly below 30°C in a dry environment, the compound remains stable for extended periods .
Structural Features
The molecular structure of bis(2-chloroethyl)amine hydrochloride consists of a central nitrogen atom bonded to two identical 2-chloroethyl groups. The compound exists as a hydrochloride salt, which enhances its stability while maintaining the reactivity of the chloroethyl chains. Each chloroethyl group contains a terminal chlorine atom that serves as a leaving group in nucleophilic substitution reactions, contributing to the compound's utility in organic synthesis .
The presence of the two chloroethyl groups creates a symmetric molecule with specific reactivity patterns. The chlorine atoms are positioned to facilitate intramolecular reactions under certain conditions, which explains the compound's effectiveness as an alkylating agent precursor . This structural configuration is essential for its biological activity and synthetic versatility, allowing it to form aziridinium ion intermediates that can react with nucleophilic centers in biological macromolecules.
The hydrochloride salt form enhances the compound's stability during storage while maintaining its reactivity for subsequent chemical transformations. This balance between stability and reactivity makes bis(2-chloroethyl)amine hydrochloride particularly valuable in pharmaceutical synthesis applications .
Synthesis and Manufacturing
Synthetic Routes
The primary synthetic pathway for producing bis(2-chloroethyl)amine hydrochloride involves the reaction of diethanolamine with thionyl chloride. This transformation effectively converts the hydroxyl groups of diethanolamine to chlorides, resulting in the formation of the target compound . The reaction is typically conducted in an appropriate solvent, commonly 1,2-dichloroethane, under controlled temperature conditions to optimize yield and purity .
Diethanolamine + Thionyl chloride → Bis(2-chloroethyl)amine hydrochloride + Sulfur dioxide + Hydrogen chloride
This synthetic route is preferred in industrial settings due to its efficiency, relatively straightforward procedure, and high yield. The process generates sulfur dioxide and hydrogen chloride as byproducts, which require appropriate management through gas scrubbing systems, typically using sodium hydroxide solutions .
Detailed Synthesis Procedure
A specific laboratory-scale synthesis procedure for bis(2-chloroethyl)amine hydrochloride is described in detail in the literature. This method demonstrates the practical application of the synthetic route outlined above :
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In a 1-liter flask equipped with a reflux condenser, 31.5 g (0.30 mole) of diethanolamine is combined with 300 mL of dichloroethane.
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To this mixture, 51.0 mL of thionyl chloride is added, resulting in immediate formation of a solid suspension.
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Upon warming to 50°C, the solid suspension initially dissolves.
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During the refluxing process, the solution undergoes transitions, with initial dissolution followed by the appearance of crystalline solid.
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The crystalline suspension is maintained under reflux conditions with continuous stirring for 3 hours.
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The reaction is then quenched by adding 20 mL of methanol.
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All solvents are removed under vacuum conditions.
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The resulting white crystalline material, bis(2-chloroethyl)amine hydrochloride, is obtained with a yield of 53.0 g, representing essentially quantitative conversion from the starting materials .
This procedure provides an efficient method for synthesizing the compound with high purity for laboratory or small-scale applications. For industrial-scale production, the process would typically be optimized further to address safety considerations, economic factors, and environmental impact.
Purification Methods
The purification of bis(2-chloroethyl)amine hydrochloride can be achieved through crystallization from appropriate solvents. Literature sources indicate that effective crystallization can be performed using acetone or a mixture of methanol and diethyl ether . These solvent systems allow for the removal of impurities while promoting the formation of high-purity crystalline material.
For analytical purposes and characterization, the compound can be converted to its picrate derivative, which has a documented melting point of 112-113°C when crystallized from either ethanol or acetone . This derivative formation provides an additional method for confirming the identity and purity of the synthesized material.
Industrial purification processes may employ additional techniques such as filtration, washing steps, and controlled drying to ensure consistent product quality. The hygroscopic nature of the compound necessitates careful handling during the purification stages to prevent moisture absorption, which could compromise product stability .
Applications and Uses
Pharmaceutical Applications
Bis(2-chloroethyl)amine hydrochloride serves critical functions in pharmaceutical research and development, particularly in the field of oncology. Its primary pharmaceutical applications include:
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Acting as a key intermediate in the synthesis of alkylating agents used in chemotherapy, which target rapidly dividing cancer cells by interfering with DNA replication .
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Serving as a cytotoxic metabolite related to cyclophosphamide, a widely prescribed anticancer medication used in the treatment of various malignancies .
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Functioning as a deuterated analog of nitrogen mustard for specialized pharmaceutical research applications .
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Contributing to the development of novel chemotherapeutic compounds with enhanced specificity and reduced side effects .
Toxicity Parameter | Value/Classification |
---|---|
Acute Oral Toxicity | Moderately toxic after single ingestion |
Acute Inhalation Toxicity | LCLo (Mouse): 1,000 mg/m³ (10 min exposure) |
Acute Toxicity (Intraperitoneal) | LD50 (Rat): 100 mg/kg |
Skin Effects | Irritation |
Eye Effects | Irritation |
Mutagenicity | Suspected of inducing heritable mutations in human germ cells |
Carcinogenicity | Limited information available |
Reproductive Toxicity | Limited information available |
The compound demonstrates toxicity through multiple routes of exposure, with particular concern for its potential mutagenic effects . Safety data sheet information updated as recently as January 2025 classifies the substance as moderately toxic through oral ingestion, with established toxicity values for various exposure routes . The intraperitoneal LD50 value of 100 mg/kg in rats indicates significant acute toxicity through this route of administration .
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